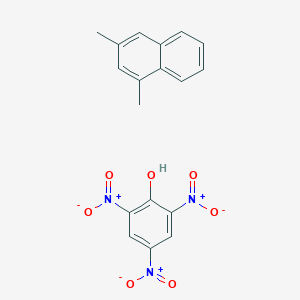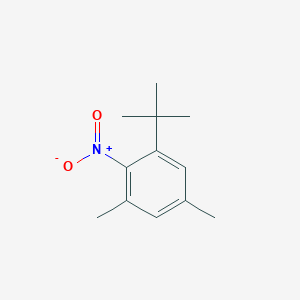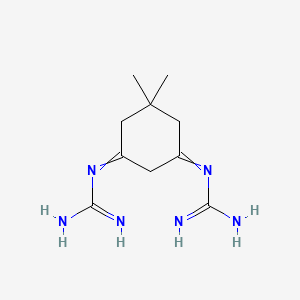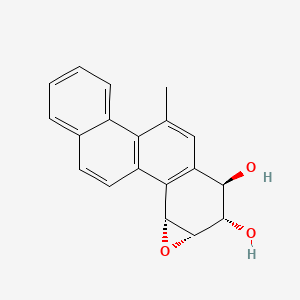
5-Methylchrysene-7S,8R-diol-9R,10S-epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylchrysene-7S,8R-diol-9R,10S-epoxide: is a complex organic compound with the molecular formula C19H16O3 . It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains multiple functional groups, including hydroxyl groups and an epoxide ring. This compound is of significant interest in scientific research due to its unique chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide typically involves multiple steps, starting from chrysene. The process includes:
Methylation: Introduction of a methyl group to the chrysene molecule.
Diol Formation: Oxidation to form the diol (two hydroxyl groups).
Epoxidation: Formation of the epoxide ring through a reaction with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation, potentially leading to the formation of quinones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Sodium borohydride (NaBH4) for reduction of the epoxide ring.
Substitution Reagents: Alkyl halides for ether formation.
Major Products:
Quinones: From oxidation.
Diols: From reduction.
Ethers/Esters: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: : 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) in various chemical reactions.
Biology: : The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: : Research is ongoing to explore its role in the development of cancer and its potential as a biomarker for exposure to PAHs.
Industry: : While not widely used in industry, it serves as a reference compound in environmental monitoring and toxicology studies.
Mecanismo De Acción
The mechanism of action of 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide involves its interaction with cellular components. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to mutations. This interaction is mediated through the formation of DNA adducts, which can disrupt normal cellular processes and potentially lead to carcinogenesis .
Comparación Con Compuestos Similares
Chrysene: The parent compound, lacking the methyl and epoxide groups.
Benzo[a]pyrene: Another PAH with similar biological activities.
7,12-Dimethylbenz[a]anthracene: A structurally related compound with known carcinogenic properties.
Uniqueness: 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide is unique due to its specific stereochemistry and the presence of both hydroxyl and epoxide functional groups. These features contribute to its distinct chemical reactivity and biological interactions, making it a valuable compound for research in environmental chemistry and toxicology .
Propiedades
Número CAS |
111901-41-8 |
|---|---|
Fórmula molecular |
C19H16O3 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
(3R,5S,6S,7R)-10-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-8-13-15(18-19(22-18)17(21)16(13)20)12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,16-21H,1H3/t16-,17+,18-,19+/m1/s1 |
Clave InChI |
LMQWCOZFQUNBGM-HCXYKTFWSA-N |
SMILES isomérico |
CC1=CC2=C([C@@H]3[C@@H](O3)[C@H]([C@@H]2O)O)C4=C1C5=CC=CC=C5C=C4 |
SMILES canónico |
CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
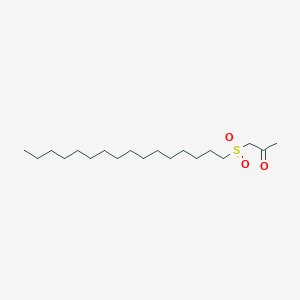
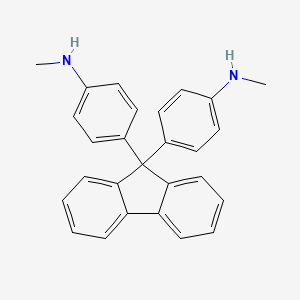
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
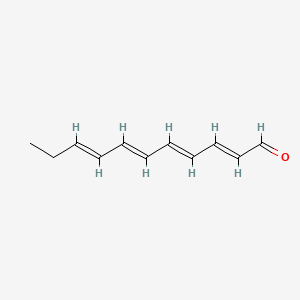
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
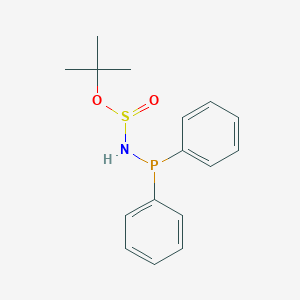
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)


